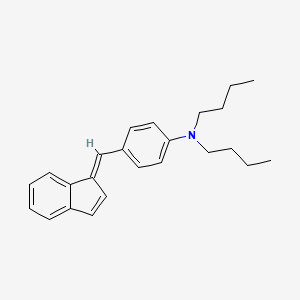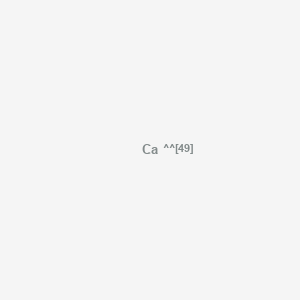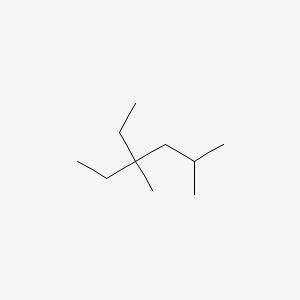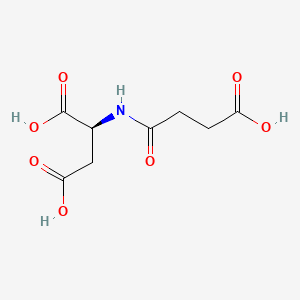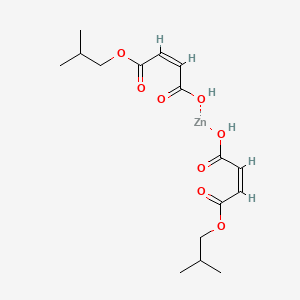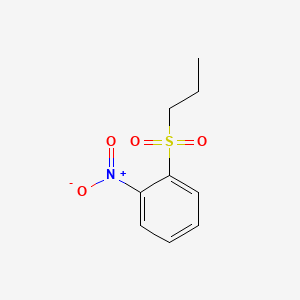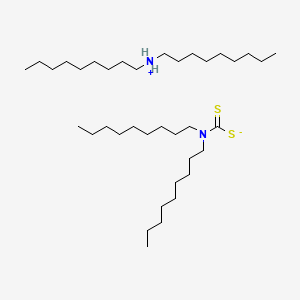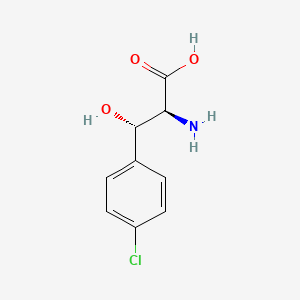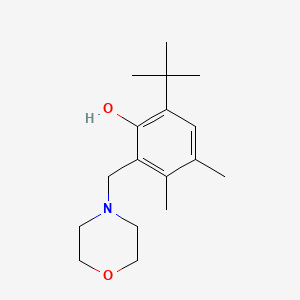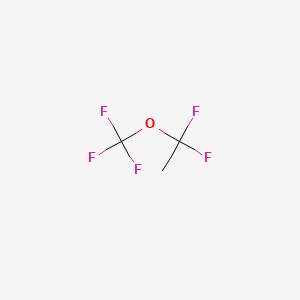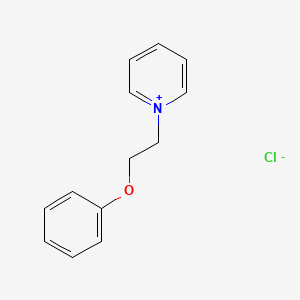
1-(2-Phenoxyethyl)pyridinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phenoxyethyl)pyridinium chloride is a quaternary ammonium compound with the molecular formula C13H14ClNO. This compound is part of the pyridinium salts family, which are known for their diverse applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
The synthesis of 1-(2-Phenoxyethyl)pyridinium chloride typically involves the quaternization of pyridine with 2-phenoxyethyl chloride. This reaction is usually carried out in the presence of a suitable solvent, such as acetone, and under controlled temperature conditions to ensure high yield and purity . Industrial production methods may involve the use of microwave or ultrasound-assisted synthesis to enhance reaction rates and yields .
Analyse Des Réactions Chimiques
1-(2-Phenoxyethyl)pyridinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles. Common reagents used in these reactions include strong acids, bases, and other nucleophiles.
Applications De Recherche Scientifique
1-(2-Phenoxyethyl)pyridinium chloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its antimicrobial and antifungal properties.
Medicine: It is explored for potential use in drug delivery systems and as an antimicrobial agent.
Industry: The compound is used in the production of ionic liquids and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of 1-(2-Phenoxyethyl)pyridinium chloride involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and cell death. The compound targets specific molecular pathways involved in cell membrane synthesis and maintenance .
Comparaison Avec Des Composés Similaires
1-(2-Phenoxyethyl)pyridinium chloride can be compared with other pyridinium salts, such as:
- 4-methyl-1-(3-phenoxypropyl)pyridinium bromide
- 4-(dimethylamino)-1-(2-phenoxyethyl)pyridinium bromide
- 4-(dimethylamino)-1-(3-phenoxypropyl)pyridinium bromide These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical properties and applications. The unique phenoxyethyl group in this compound contributes to its distinct chemical behavior and applications .
Propriétés
Numéro CAS |
49659-06-5 |
|---|---|
Formule moléculaire |
C13H14ClNO |
Poids moléculaire |
235.71 g/mol |
Nom IUPAC |
1-(2-phenoxyethyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C13H14NO.ClH/c1-3-7-13(8-4-1)15-12-11-14-9-5-2-6-10-14;/h1-10H,11-12H2;1H/q+1;/p-1 |
Clé InChI |
LNKRMNBJDIZACC-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)OCC[N+]2=CC=CC=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


